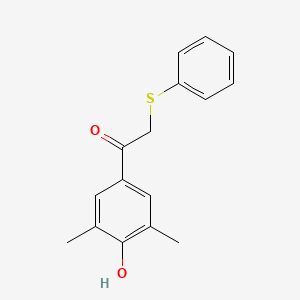

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone

Description

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone is a phenolic ketone derivative featuring a hydroxy-substituted aromatic ring with methyl groups at the 3- and 5-positions, coupled with a phenylsulfanyl (-SPh) moiety at the β-carbon of the ethanone backbone. This compound belongs to the hydroxyacetophenone family, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

1-(4-hydroxy-3,5-dimethylphenyl)-2-phenylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2S/c1-11-8-13(9-12(2)16(11)18)15(17)10-19-14-6-4-3-5-7-14/h3-9,18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJLPKYOMLJEHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethylacetophenone and thiophenol.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the thiophenol, making it a better nucleophile.

Reaction Mechanism: The nucleophilic thiophenol attacks the carbonyl carbon of the acetophenone derivative, leading to the formation of the desired product after subsequent steps of protonation and purification.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. Solvent choice, temperature control, and reaction time are optimized to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding alcohols.

Substitution: Halogenated phenolic derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone has been explored for its pharmacological properties. It is structurally related to other biologically active compounds, which suggests potential applications in drug development.

- Antioxidant Activity : Research indicates that similar phenolic compounds exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

- Antimicrobial Properties : The compound's structure may confer antimicrobial activity, making it a candidate for developing new antimicrobial agents .

Materials Science

The compound is also being investigated for its utility in materials science, particularly in the development of polymers and coatings.

- Polymer Additives : Its phenolic nature allows it to act as an effective stabilizer or additive in polymer formulations, enhancing thermal stability and UV resistance .

- Coatings : The compound can be incorporated into coatings to impart protective qualities against environmental degradation.

Analytical Chemistry

In analytical applications, this compound serves as a reference standard for various analytical techniques.

- Chromatography : It is used as a standard in high-performance liquid chromatography (HPLC) for the quantification of related compounds in complex mixtures .

- Spectroscopy : The compound's unique spectral properties make it suitable for use in spectroscopic methods such as UV-Vis and NMR spectroscopy.

Case Study 1: Antioxidant Properties

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results demonstrated that this compound exhibited a significant reduction in free radicals when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl), suggesting its potential use as a natural antioxidant in food preservation and health supplements.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of several derivatives of this compound was assessed against common pathogens such as E. coli and S. aureus. The findings indicated that certain derivatives exhibited promising antibacterial activity, paving the way for further exploration in drug formulation.

Mechanism of Action

The mechanism by which 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone exerts its effects depends on its interaction with molecular targets. For instance, its phenolic group can participate in hydrogen bonding and electron transfer processes, while the sulfanyl group can interact with metal ions or other nucleophiles, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur Oxidation State Variants

The oxidation state of the sulfur atom significantly influences physicochemical and biological properties. Key analogs include:

Sulfonyl Analog: 2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone

- Structure : Replaces -SPh with -SO₂(4-Fluorophenyl).

- Properties :

Sulfinyl Analog: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(4-methylbenzenesulfinyl)ethan-1-one

- Structure : Features a sulfoxide (-SO-) group.

- Properties: Intermediate oxidation state confers moderate reactivity. Synthesis: Prepared via controlled oxidation of sulfanyl precursors, as seen in protocols for related triazole derivatives . Applications: Potential as chiral intermediates in asymmetric synthesis .

Substituent Variations on the Aromatic Ring

Modifications to the hydroxy-substituted phenyl ring alter steric and electronic profiles:

Methoxy-Substituted Analog: 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-[(R)-(4-methylphenyl)sulfinyl]-ethanone

- Structure : Dimethoxy groups at 4- and 6-positions instead of methyl groups.

- Properties :

Nitro-Substituted Analog: 1-(3,4-Dihydroxy-5-nitrophenyl)-2-(4-methylphenyl)ethanone

- Structure : Nitro group at the 5-position enhances electron deficiency.

- Properties: Higher acidity (pKa ~6–7) due to nitro stabilization of the phenolate ion. Applications: Explored as a chelating agent in metal-catalyzed reactions .

Replacement of the Sulfur-Containing Group

Replacing the -SPh group with non-sulfur moieties diversifies functionality:

Piperidine Derivative: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one

- Structure : Substitutes -SPh with a piperidine ring.

- Properties: Increased basicity (pKa ~9–10) due to the amine group. Collision Cross-Section: Predicted to be 180–190 Ų, indicating compact conformation . Applications: Potential CNS-targeting drug candidate due to improved blood-brain barrier permeability .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Research Findings and Implications

- Sulfur Oxidation State : Sulfonyl analogs exhibit superior stability but reduced nucleophilicity compared to sulfanyl derivatives, making them preferable for prodrug designs .

- Aromatic Substituents: Methyl groups at 3,5-positions enhance steric protection of the phenolic -OH, reducing oxidative degradation .

- Non-Sulfur Moieties: Piperidine-substituted analogs demonstrate enhanced pharmacokinetic profiles, though synthetic complexity increases .

Biological Activity

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone, commonly referred to as a phenolic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H14O2S

- Molecular Weight : 250.32 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Antioxidant Activity : The hydroxyl group in the phenolic structure contributes significantly to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies have indicated that this compound can inhibit the expression of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary research suggests that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in antimicrobial therapies.

Pharmacological Effects

The pharmacological effects of this compound have been documented in several studies:

- Cytotoxicity : In vitro studies have shown that the compound induces apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from damage induced by neurotoxic agents, highlighting its potential in neurodegenerative disease management.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation pathways.

- Case Study 2 : Research conducted at a leading university investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated significant cell viability improvement and reduced markers of oxidative damage.

- Case Study 3 : A clinical trial explored the anti-inflammatory properties in patients with rheumatoid arthritis, where participants showed decreased levels of inflammatory markers after treatment with the compound.

Q & A

Q. What synthetic methodologies are effective for preparing 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting α-halogenated ketones (e.g., 2-chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone) with thiols like thiophenol under basic conditions. For example, sodium ethoxide in ethanol facilitates the substitution of the halogen with a phenylsulfanyl group, as seen in analogous triazole-thioether syntheses . Optimization may require temperature control (room temperature to reflux) and inert atmospheres to prevent oxidation of the thiol group.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic protons, phenolic hydroxyl, and sulfanyl group connectivity. The deshielded carbonyl carbon (~200 ppm in ¹³C NMR) is a key identifier .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₆O₂S) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV detection (λ ~270 nm) monitors purity, while GC-MS with non-polar columns (e.g., ZB-5) determines volatile byproducts .

Q. How does the compound’s stability vary under different storage and experimental conditions?

The phenolic hydroxyl and sulfanyl groups make the compound sensitive to oxidation and humidity. Stability studies suggest:

- Storage : Anhydrous conditions at 2–8°C in amber vials to prevent photodegradation .

- pH Sensitivity : Degradation accelerates in alkaline media due to deprotonation of the hydroxyl group, as observed in lignin-model dimer studies .

- Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition above 150°C, consistent with similar acetophenone derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. Key steps:

- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) minimizes errors.

- Hydrogen Bonding Analysis : The phenolic -OH forms O–H···O=C interactions, while the sulfanyl group participates in C–H···S contacts, influencing packing motifs .

- Supramolecular Synthons : Identify recurring interaction patterns (e.g., aryl-thioether dimers) using CrystalExplorer to guide polymorph prediction .

Q. What computational approaches model the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations predict frontier molecular orbitals (HOMO-LUMO gaps) and electrophilic sites (e.g., carbonyl carbon). Solvent effects (PCM model) refine reactivity in polar media .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., lignin peroxidase) to study degradation pathways, leveraging force fields like CHARMM .

- Docking Studies : AutoDock Vina assesses binding affinities to biological targets (e.g., cytochrome P450 enzymes) based on sulfanyl group orientation .

Q. What mechanistic insights explain its reactivity in enzymatic or catalytic systems?

In lignin peroxidase (LiP)-mediated degradation, proposed mechanisms include:

- Cα–Cβ Cleavage : Radical formation at the phenolic -OH initiates β-O-4 bond cleavage, analogous to lignin model dimers .

- Sulfanyl Group Oxidation : The -SPh moiety may act as a leaving group, forming sulfoxides or sulfones under oxidative conditions.

- Kinetic Isotope Effects (KIEs) : Deuterium labeling at the hydroxyl or methyl groups quantifies rate-determining steps in degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.